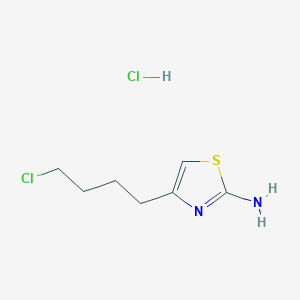

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride

Description

Properties

IUPAC Name |

4-(4-chlorobutyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2S.ClH/c8-4-2-1-3-6-5-11-7(9)10-6;/h5H,1-4H2,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRHMFMHGWJBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride typically involves the reaction of 4-chlorobutylamine with 2-aminothiazole. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorobutyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of various substituted thiazoles.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Scientific Research Applications

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Observations :

- Biological Activity : SSR125543A demonstrates how bulky aromatic substituents (e.g., chlorophenyl) confer receptor specificity , whereas MortaparibMild’s triazole-thiophene substituents enable dual-target inhibition .

- Synthetic Accessibility : Compounds like 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine HCl are commercially available (e.g., ECHEMI), suggesting feasible synthesis routes for analogs .

Pharmacological and Functional Differences

Receptor Binding and Selectivity

- SSR125543A : Binds selectively to corticotropin-releasing factor 1 (CRF1) receptors (IC₅₀ = 1.3 nM), with negligible affinity for CRF2 . The 2-chloro-4-methoxy-5-methylphenyl group is critical for this selectivity.

- MortaparibMild : Inhibits Mortalin (IC₅₀ = 5 μM) and PARP1 (IC₅₀ = 0.8 μM), attributed to its triazole-thiophene moiety enabling DNA repair pathway disruption .

- 4-(4-Chlorobutyl)-1,3-thiazol-2-amine HCl : While uncharacterized in the evidence, its chlorobutyl chain may favor interactions with hydrophobic binding pockets in undisclosed targets.

Biological Activity

The compound 4-(4-chlorobutyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-(4-Chlorobutyl)-1,3-thiazol-2-amine hydrochloride is characterized by its thiazole ring, which is known for its diverse biological activities. The presence of the chlorobutyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that thiazole derivatives can interact with various biological pathways. Specifically, 4-(4-chlorobutyl)-1,3-thiazol-2-amine hydrochloride has been shown to:

- Inhibit Organic Cation Transporters (OCTs) : It acts as an inhibitor of organic cation transporter 3 (OCT3), which plays a crucial role in drug absorption and disposition in various tissues including the placenta and brain .

- Modulate Cytokine Production : The compound has been investigated for its immunomodulatory effects, particularly in the context of cytokine biosynthesis. It has shown potential in inducing or inhibiting the production of cytokines, which are critical in inflammatory responses and immune regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| OCT3 Inhibition | Significant inhibition observed | |

| Cytokine Modulation | Induces TNF-alpha suppression | |

| Antimicrobial Potential | Exhibits activity against certain pathogens |

Case Studies

Several studies have explored the biological effects of this compound:

- Immunomodulatory Effects :

- Antimicrobial Activity :

- Pharmacokinetics :

Q & A

Q. What advanced techniques validate reaction intermediates in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.